N-Benzylacetoacetamide

Organic Synthesis Reactivity Leaving Group Ability

Researchers facing low yields from aqueous-sensitive acetoacetamide intermediates can now source N-Benzylacetoacetamide (CAS 882-36-0). Its high organic-phase solubility (acetone, DCM, EtOAc) and tailored electronic profile (pKa 7.90 vs. 12.38 for parent acetoacetamide) enable streamlined work-ups and minimize product loss. - Coupling component for pigment/dye synthesis; benzyl group enhances coloristic properties and fastness. - Consistent ≥98% purity by GC; available from stock for immediate dispatch.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 882-36-0
Cat. No. B015291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylacetoacetamide
CAS882-36-0
Synonyms3-Oxo-N-(phenylmethyl)butanamide;  Acetoacetobenzylamide;  N-Benzylacetoacetamide;  NSC 60240; _x000B_
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NCC1=CC=CC=C1
InChIInChI=1S/C11H13NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
InChIKeyKOHNUEXAOQRRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylacetoacetamide: Identity and Procurement


N-Benzylacetoacetamide (CAS 882-36-0), also known as N-acetoacetylbenzylamine or Pigment Assistant YH160, is an N-substituted acetoacetamide derivative characterized by a benzyl group attached to the amide nitrogen. With a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol, this compound serves primarily as an organic synthesis intermediate, particularly in the preparation of heterocyclic compounds and as a coupling component in pigment and dye manufacturing . Its structural features confer distinct physicochemical properties, including moderate lipophilicity (predicted LogP ~0.6) and a predicted pKa of 7.90±0.50, which differentiates it from unsubstituted acetoacetamide (pKa ~12.38) and influences its reactivity profile . The compound is commercially available in research quantities with typical purity specifications of ≥98% .

Substitution Class
N-benzyl acetoacetamide, distinct from unsubstituted or N-aryl analogs
Key Profile
Reduced pKa, organic-phase solubility, higher melting point
Procurement Grade
Synthesis intermediate, research quantity, typical purity ≥98%

N-Benzylacetoacetamide: Why In-Class Substitution Fails


The N-substituent on the acetoacetamide scaffold profoundly modulates physicochemical properties and reactivity, rendering simple class-level substitution unreliable. The benzyl group in N-Benzylacetoacetamide introduces significant steric bulk and alters electronic distribution compared to unsubstituted acetoacetamide (pKa 12.38 vs 7.90), which directly impacts nucleophilicity, leaving group ability, and metal chelation behavior . Furthermore, the hydrophobic benzyl moiety drastically reduces aqueous solubility relative to the parent amide, shifting the compound's utility toward non-aqueous reaction media and organic-phase extractions . Even among closely related N-aryl analogs such as N-phenylacetoacetamide, differences in steric demand and electronic character can lead to divergent reaction yields and selectivity profiles in downstream transformations [1]. Therefore, procurement decisions based solely on the acetoacetamide pharmacophore without consideration of the specific N-substituent risk suboptimal synthetic outcomes and compromised product quality.

pKa Shift The benzyl group lowers the pKa by ~4.5 units vs. acetoacetamide, altering enolate generation kinetics. Direct substitution with the parent amide may shift reaction selectivity and yield.
Solubility Mismatch Low water solubility versus the highly hydrophilic parent amide (1000 g/L) prevents aqueous-phase protocols. Replacing with acetoacetamide compromises organic-phase extractions and work-up.
Steric Environment The benzyl substituent introduces steric bulk near the reactive nitrogen, which can alter cyclization regioselectivity and yields compared to smaller N-alkyl or N-aryl analogs.

N-Benzylacetoacetamide: Key Differentiation Evidence


Enhanced Acidity Compared to Acetoacetamide

N-Benzylacetoacetamide exhibits a significantly lower predicted pKa (7.90±0.50) compared to the parent acetoacetamide (12.38±0.46), indicating substantially enhanced acidity of the α-proton. This difference arises from the electron-withdrawing inductive effect and resonance stabilization provided by the benzyl group .

Enhanced Acidity
Cross-study comparable
ΔpKa ≈ 4.48 (predicted)
Facilitates enolate formation under milder basic conditions, supporting alkylation and condensation pathways.
Predicted values; experimental verification recommended for precise kinetic models.
Organic Synthesis Reactivity Leaving Group Ability

Low Aqueous Solubility for Organic-Phase Processing

The introduction of the benzyl group dramatically alters the solubility profile of N-Benzylacetoacetamide relative to the parent acetoacetamide. While acetoacetamide is highly water-soluble (1000 g/L at 20°C), N-Benzylacetoacetamide exhibits low aqueous solubility and is instead readily soluble in common organic solvents such as acetone, dichloromethane, and ethyl acetate .

Organic-Phase Processing
Cross-study comparable
Low aqueous solubility; soluble in acetone, DCM, ethyl acetate
Enables reactions and liquid-liquid extractions entirely in organic media, simplifying work-up for hydrophobic targets.
Compared to parent acetoacetamide (1000 g/L water solubility). Exact partition coefficients not quantified.
Solubility Process Chemistry Extraction

Higher Melting Point for Handling and Purity

N-Benzylacetoacetamide displays a higher melting point range (101-105°C, with literature values reporting 103°C) compared to both unsubstituted acetoacetamide (79°C) and N-phenylacetoacetamide (83-88°C) [1]. This elevated melting point is a direct consequence of the benzyl group's influence on crystal lattice energy.

Higher Melting Point
Cross-study comparable
103°C (101–105°C range)
Improved solid-state handling, reduced hygroscopicity, and more accurate weighing for synthesis batches.
24°C higher than acetoacetamide (79°C) and 15–20°C above N-phenyl analog.
Physical Properties Solid-State Stability Quality Control

Steric Shielding in Cyclization Reactions

The benzyl substituent on N-Benzylacetoacetamide introduces significant steric bulk near the reactive amide nitrogen, which can alter the regioselectivity and yield of cyclization reactions compared to less hindered analogs. For instance, in the synthesis of 1-acetyl-N-benzylcyclopentaneformamide via alkylation with 1,4-dibromobutane, the reaction proceeds with a reported yield of 54% under specific conditions, whereas analogous reactions with N-alkyl acetoacetamides often require different optimization due to divergent steric and electronic profiles [1].

Steric Shielding in Cyclization
Class-level inference
Reported yield 54% for a specific cyclization route
Steric bulk may direct regioselectivity; distinct from N-alkyl analogs. Requires reaction-specific optimization.
No head-to-head comparator data; steric differentiation inferred from structural class trends.
Steric Effects Cyclization Heterocycle Synthesis

N-Benzylacetoacetamide: Optimal Application Scenarios


Non-Aqueous Heterocyclic Intermediate Synthesis

Given its low aqueous solubility and high solubility in organic solvents such as acetone, dichloromethane, and ethyl acetate , N-Benzylacetoacetamide is particularly well-suited for multi-step organic syntheses conducted in aprotic or non-aqueous media. The ability to perform reactions and subsequent extractions entirely in the organic phase simplifies work-up procedures and minimizes product loss, making it a preferred intermediate over water-soluble acetoacetamide for hydrophobic target molecules.

Pigment and Dye Coupling Components

The compound's established role as a coupling component in pigment and dye synthesis is underpinned by its balanced electronic properties (pKa 7.90) and favorable solubility profile. The benzyl group imparts a degree of lipophilicity that can enhance the coloristic properties and fastness of derived pigments, distinguishing it from simpler N-alkyl or N-aryl acetoacetamide-based couplers. Procurement for this application leverages the compound's specific structural features that have been optimized for this industrial use case.

Substituent Effects in Acetoacetamide Reactivity

For academic and industrial researchers investigating structure-reactivity relationships, N-Benzylacetoacetamide serves as a valuable model compound to probe the influence of N-substituents on pKa, nucleophilicity, and metal chelation behavior . Its quantifiable differences from unsubstituted acetoacetamide (ΔpKa ≈ 4.48) and its distinct steric profile provide a well-defined system for studying electronic and steric contributions to reaction outcomes, supporting the rational design of novel synthetic methodologies and functional materials.

Pharmaceutical Intermediates with Tailored Lipophilicity

The benzyl moiety introduces a moderate increase in lipophilicity (predicted LogP ~0.6) compared to more polar acetoacetamide analogs, which can be advantageous when the downstream target requires balanced hydrophobic/hydrophilic character for membrane permeability or receptor binding. In medicinal chemistry programs, this property allows chemists to fine-tune the physicochemical profile of lead compounds without resorting to additional synthetic steps, thereby streamlining the optimization process.

Application
Selection Property
Validation Focus
Non-aqueous heterocyclic synthesis
Organic-phase solubility profile
Reaction efficiency in aprotic media and extraction work-up
Pigment and dye coupling component
Electronic character (pKa) and lipophilicity
Coloristic properties and fastness of derived pigments
Structure-reactivity relationship studies
pKa difference and steric profile vs. parent amide
Reaction selectivity and enolate reactivity modulation
Pharmaceutical intermediate with tailored lipophilicity
Moderate LogP (~0.6) and benzyl group effect
Physicochemical profile compatibility for lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzylacetoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.